molecular formula C15H14N4O4S B6717789 N-[(3-methylphenyl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonamide

N-[(3-methylphenyl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonamide

Cat. No.: B6717789
M. Wt: 346.4 g/mol
InChI Key: INCKIHVYCONONE-UHFFFAOYSA-N
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Description

N-[(3-methylphenyl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a sulfonamide group, and a 3-methylphenylmethyl substituent. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-9-3-2-4-10(5-9)7-17-24(22,23)11-6-12-13(16-8-11)18-15(21)19-14(12)20/h2-6,8,17H,7H2,1H3,(H2,16,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCKIHVYCONONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC3=C(NC(=O)NC3=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylphenyl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine ring system.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the pyrido[2,3-d]pyrimidine core.

    Attachment of the 3-Methylphenylmethyl Group: This step involves a nucleophilic substitution reaction where the 3-methylphenylmethyl group is attached to the nitrogen atom of the pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrido[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(3-methylphenyl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as a competitive inhibitor of bacterial enzymes, preventing the synthesis of essential biomolecules and thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups but different core structures.

Uniqueness

N-[(3-methylphenyl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonamide is unique due to its specific combination of a pyrido[2,3-d]pyrimidine core, a sulfonamide group, and a 3-methylphenylmethyl substituent. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

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